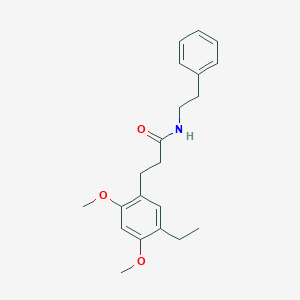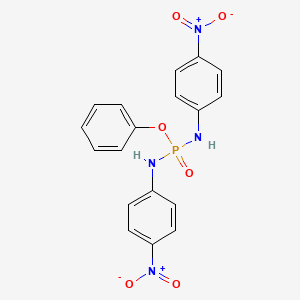
Phenyl N,N'-bis(4-nitrophenyl)phosphorodiamidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl N,N’-bis(4-nitrophenyl)phosphorodiamidate is an organophosphorus compound characterized by the presence of a phosphorodiamidate group bonded to a phenyl ring and two 4-nitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl N,N’-bis(4-nitrophenyl)phosphorodiamidate typically involves the reaction of phenyl phosphorodichloridate with 4-nitroaniline under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of Phenyl N,N’-bis(4-nitrophenyl)phosphorodiamidate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl N,N’-bis(4-nitrophenyl)phosphorodiamidate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidation products include nitroso and hydroxylamine derivatives.
Reduction: Reduction leads to the formation of amino derivatives.
Substitution: Substitution reactions yield various substituted phosphorodiamidates depending on the nucleophile used.
Applications De Recherche Scientifique
Phenyl N,N’-bis(4-nitrophenyl)phosphorodiamidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Mécanisme D'action
The mechanism of action of Phenyl N,N’-bis(4-nitrophenyl)phosphorodiamidate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The nitro groups play a crucial role in these interactions, as they can undergo redox reactions that alter the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-nitrophenyl) phosphate
- 4-Nitrophenyl phenyl sulfide
- 4-Nitrophenol
Uniqueness
Phenyl N,N’-bis(4-nitrophenyl)phosphorodiamidate is unique due to its specific combination of a phosphorodiamidate group with nitrophenyl substituents. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, which are not observed in similar compounds.
Propriétés
Numéro CAS |
81018-41-9 |
|---|---|
Formule moléculaire |
C18H15N4O6P |
Poids moléculaire |
414.3 g/mol |
Nom IUPAC |
4-nitro-N-[(4-nitroanilino)-phenoxyphosphoryl]aniline |
InChI |
InChI=1S/C18H15N4O6P/c23-21(24)16-10-6-14(7-11-16)19-29(27,28-18-4-2-1-3-5-18)20-15-8-12-17(13-9-15)22(25)26/h1-13H,(H2,19,20,27) |
Clé InChI |
YWKFCRFEHHCIRW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OP(=O)(NC2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



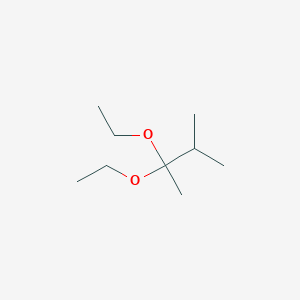
![Methyl [(2-aminophenyl)methyl]phenylphosphinate](/img/structure/B14426138.png)
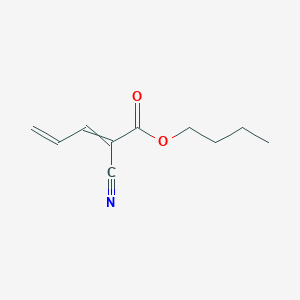
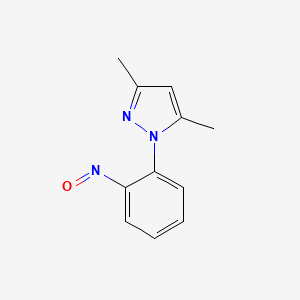
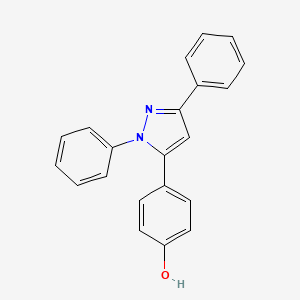
![N-Methoxy-N-methyl-N'-[4-(3-phenylpropyl)phenyl]urea](/img/structure/B14426157.png)

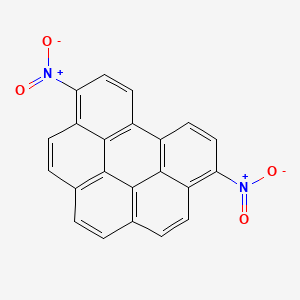

![5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide](/img/structure/B14426175.png)


